3-Iodo-4-(2-methoxyethoxy)aniline

Description

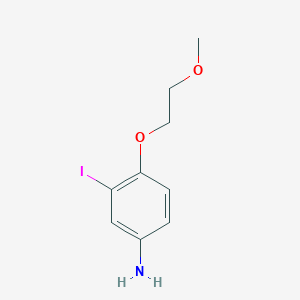

3-Iodo-4-(2-methoxyethoxy)aniline is a substituted aniline derivative featuring an iodine atom at the 3-position and a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the 4-position of the aromatic ring. This compound is structurally significant due to its electron-rich aromatic system, which arises from the electron-donating methoxyethoxy group and the amino (-NH₂) group. Such properties make it a valuable intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex bioactive molecules .

Properties

Molecular Formula |

C9H12INO2 |

|---|---|

Molecular Weight |

293.10 g/mol |

IUPAC Name |

3-iodo-4-(2-methoxyethoxy)aniline |

InChI |

InChI=1S/C9H12INO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 |

InChI Key |

RQLQURGUGSVMAA-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)N)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula: C₉H₁₂INO₂ (calculated based on substituents).

- Functional Groups: Amino (-NH₂), iodine (electron-withdrawing halogen), and 2-methoxyethoxy (polar ether).

- Applications : Intermediate in drug discovery, particularly for iodinated aryl amines used in kinase inhibitors or antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural analogs and their distinguishing features:

Electronic and Reactivity Differences

Electron-Donating vs. Electron-Withdrawing Groups :

- The 2-methoxyethoxy group in this compound is electron-donating, activating the aromatic ring for electrophilic substitution. This contrasts with compounds like 3-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline , where the -CF₃ group is electron-withdrawing, deactivating the ring and directing reactions to meta positions .

- Halogen positioning: Iodine at position 3 (meta to -NH₂) in the target compound reduces steric hindrance compared to 4-iodoaniline, where iodine is para to -NH₂ .

- Synthetic Utility: The methoxyethoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions like palladium-catalyzed borylation (e.g., conversion to boronic esters for Suzuki couplings) . In contrast, 4-Iodo-2-methylaniline exhibits lower solubility due to its non-polar methyl group, limiting its use in aqueous-phase reactions .

Physicochemical Properties

| Property | This compound | 4-Iodoaniline | 4-Iodo-2-methylaniline |

|---|---|---|---|

| Melting Point | Not reported (inferred >100°C) | 61–63°C | Not reported |

| Polarity | High (ether group) | Moderate | Low (methyl group) |

| LCMS [M+H]⁺ | Not explicitly reported | N/A | N/A |

| HPLC Retention Time | ~1.19 minutes (similar analogs) | N/A | N/A |

Notes:

- HPLC retention times for analogs with trifluoromethyl groups (e.g., 1.19 minutes in SMD-TFA05 conditions) suggest increased hydrophobicity compared to non-fluorinated derivatives .

- The absence of a trifluoromethyl group in the target compound may result in faster elution in reverse-phase chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.